N'-(3-methoxyphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide
Description
The compound N'-(3-methoxyphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide features a unique architecture combining an ethanediamide (oxalamide) backbone, a naphthalen-1-yl group, a 3-methoxyphenyl substituent, and a pyrrolidin-1-yl ethyl moiety.
Properties
IUPAC Name |
N'-(3-methoxyphenyl)-N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-31-20-11-7-10-19(16-20)27-25(30)24(29)26-17-23(28-14-4-5-15-28)22-13-6-9-18-8-2-3-12-21(18)22/h2-3,6-13,16,23H,4-5,14-15,17H2,1H3,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWZUOZSSNROPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N’-(3-methoxyphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide” typically involves multi-step organic reactions. The starting materials might include 3-methoxyaniline, naphthalene derivatives, and pyrrolidine. Common synthetic routes could involve:
Amidation Reactions: Formation of the ethanediamide backbone through amidation of appropriate carboxylic acid derivatives.
Substitution Reactions: Introduction of the naphthalen-1-yl and pyrrolidin-1-yl groups via nucleophilic substitution reactions.
Methoxylation: Introduction of the methoxy group on the phenyl ring through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the aromatic rings.
Reduction: Reduction reactions could target the amide groups or the aromatic rings.
Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Industry
Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “N’-(3-methoxyphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The table below compares the target compound with structurally related analogs from the evidence:
Key Observations:
Amide Linker: The ethanediamide group in the target compound and ’s analog allows for dual hydrogen bonding, unlike single amides in , and 5. This may enhance binding affinity in biological systems .
Aromatic Systems: Naphthalene derivatives (target, ) favor planar aromatic interactions, whereas quinoline () and indole () systems introduce heteroatoms that modify electronic properties.
Amine/Substituent Groups :
- Pyrrolidine (target, ) offers a five-membered ring with moderate basicity, contrasting with piperazine () or phenethyl groups (). These differences influence steric bulk and solubility .
Hypothesized Pharmacological Implications
- Anti-Inflammatory Potential: Naproxen-derived analogs () suggest that the target’s naphthalene and methoxyphenyl groups may confer cyclooxygenase (COX) inhibition .
- Neurological Targets : Pyrrolidine-containing compounds () are prevalent in dopamine or serotonin receptor ligands, hinting at possible central nervous system activity .
- Antimicrobial Activity : Naphthalene derivatives in exhibit antimicrobial properties, which the target compound might share due to structural similarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
